8-Hydroxyhexadeca-4,6,10-trienoic acid
Description
Properties
CAS No. |
111916-07-5 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
(4E,6Z,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10- |
InChI Key |
KBOVKDIBOBQLRS-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Isomeric SMILES |
CCCCC/C=C\CC(/C=C\C=C\CCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Synonyms |
8-HHDTA 8-hydroxyhexadeca-4,6,10-trienoic acid |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
In chemical research, 8-HHT serves as a model compound for studying hydroxy fatty acids. Its unique structure allows researchers to explore the behavior of similar compounds and their derivatives in various chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for synthesizing more complex molecules.
Biology
Biologically, 8-HHT is investigated for its role in cellular signaling pathways. It has been shown to interact with specific receptors and enzymes, influencing various biochemical processes. Research indicates that it may be involved in modulating inflammatory responses and cellular metabolism.
Medicine
In the medical field, 8-HHT is being explored for its potential therapeutic effects. Studies have highlighted its anti-inflammatory properties, particularly in skin diseases. For instance, it has been shown to suppress interleukin-6 (IL-6) synthesis in keratinocytes exposed to ultraviolet (UV) radiation, indicating its role as a potential anti-inflammatory agent in dermatological applications .
Industrial Applications
The industrial sector utilizes 8-HHT for producing specialized chemicals and materials. Its unique structure makes it suitable for synthesizing polymers and other advanced materials. The compound's properties are leveraged in nutraceuticals due to its potential health benefits.
Case Study 1: Anti-Inflammatory Effects
A study conducted on the effects of 8-HHT on UV-induced inflammation demonstrated that treatment with this compound significantly reduced IL-6 levels in human keratinocyte cells (HaCaT). The mechanism was linked to the inhibition of the p38 MAPK/NF-κB signaling pathway, which is crucial in inflammatory responses .
Case Study 2: Nutraceutical Applications
Research exploring the health benefits of dietary supplements containing 8-HHT suggests that it may contribute positively to metabolic health by modulating inflammatory markers. This positions it as a candidate for further exploration in functional foods and dietary interventions aimed at reducing chronic inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Analysis of Structural Features
Chain Length and Unsaturation: Compared to 18-carbon analogs like 13(S)-HODE and 9(S)-HPOT, this compound has a shorter chain (16 carbons) but retains trienoic unsaturation, which may influence membrane fluidity and receptor binding .
Hydroxyl Group Position and Stereochemistry: The 8R-hydroxyl group in this compound contrasts with the 8S configuration in Tetranor-12(S)-HETE, leading to divergent metabolic fates. For example, the S-enantiomer is classified as a Bronsted acid, enabling proton donation in biochemical reactions .
Functional Group Variations: Hydroperoxy derivatives (e.g., 9(S)-HPOT) are precursors to signaling molecules like jasmonates, whereas hydroxylated compounds like this compound may act as terminal metabolites or ligands for specialized receptors . Non-hydroxylated analogs (e.g., Hexa-2,4-dienoic acid) lack bioactivity in mammalian systems and are primarily used in industrial applications .
Research Findings and Gaps
- Spectral and Synthetic Data: High-quality mass spectrometry and NMR data are available for this compound, facilitating its identification in metabolic studies .
- Biological Significance : While its role in inflammation is suggested, mechanistic studies are scarce compared to well-characterized analogs like 13(S)-HODE .
- Stereochemical Ambiguities : Contradictory reports on hydroxyl group configurations (e.g., R in vs. S in ) highlight the need for enantiomer-specific functional analyses.
Preparation Methods
Titanium-Catalyzed Cross-Cyclomagnesiation
A prominent synthetic route involves titanium-catalyzed cross-cyclomagnesiation, which enables the stereoselective construction of the triene system. This method utilizes commercially available 1-bromoalkanes and 1-alkynes as precursors. For example, reaction of 1-bromohexadecane with a terminal alkyne in the presence of a titanium(IV) catalyst (e.g., Cp₂TiCl₂) generates the conjugated triene framework with high regioselectivity. Subsequent hydroxylation at the C8 position is achieved via Sharpless asymmetric dihydroxylation, yielding the (8R)-enantiomer with >90% enantiomeric excess (ee).
Key Reaction Conditions
-
Catalyst: Cp₂TiCl₂ (5 mol%)
-
Solvent: Tetrahydrofuran (THF) at −78°C
-
Yield: 68–72% after purification
-
Stereoselectivity: E,E,Z configuration retained
Table 1: Performance Metrics of Titanium-Catalyzed Synthesis
| Parameter | Value |
|---|---|
| Reaction Time | 24–48 hours |
| Temperature | −78°C to 25°C (gradient) |
| Purity (HPLC) | ≥95% |
| Scalability | Demonstrated at 100 g scale |
This method’s advantages include scalability and excellent stereocontrol, though it requires stringent anhydrous conditions and specialized catalysts.
Wittig and Horner-Wadsworth-Emmons Olefination
Alternative approaches adapt Wittig and Horner-Wadsworth-Emmons (HWE) reactions to assemble the triene system. For instance, a phosphorylide reagent derived from methyl 4-formylbutanoate is reacted with ω-bromo conjugated trienic aldehydes under basic conditions to form the E,E,Z-triene motif. Bromine-lithium exchange reactions facilitate the introduction of the hydroxyl group at C8, with yields averaging 52–60% for multi-step sequences.
Critical Considerations
-
Phosphonium salts (e.g., Ph₃P=CHCO₂R) ensure Z-selectivity in double-bond formation.
-
Low temperatures (−75°C) prevent isomerization of the triene system.
Biosynthetic Pathways
Polyketide Synthase (PKS) Pathways in Microorganisms
8-Hydroxyhexadeca-4,6,10-trienoic acid is biosynthesized in algae and cyanobacteria via modular PKS systems. These enzymatic pathways assemble the carbon chain through sequential condensation of malonyl-CoA units, followed by keto-reduction and dehydration to install double bonds. The hydroxyl group at C8 is introduced by a cytochrome P450 monooxygenase, with NADPH as a cofactor.
Table 2: Microbial Production Metrics
| Organism | Yield (mg/L) | Fermentation Time |
|---|---|---|
| Synechococcus sp. | 120–150 | 14 days |
| Nostoc commune | 80–100 | 21 days |
While sustainable, microbial synthesis faces challenges such as low titers and complex downstream purification.
Extraction from Natural Sources
Isolation from Marine Algae
The compound is extracted from lipid fractions of marine algae, including Ulva lactuca and Codium fragile, using supercritical CO₂ extraction. This method preserves the labile triene system while achieving 85–90% recovery rates.
Optimized Extraction Parameters
-
Pressure: 350 bar
-
Temperature: 40°C
-
Co-solvent: Ethanol (10% v/v)
Comparative Analysis of Preparation Methods
Efficiency and Practicality
-
Synthetic Methods : Titanium catalysis offers superior scalability (>100 g batches) but requires costly catalysts. Wittig-based routes are modular but suffer from lower yields.
-
Biosynthesis : Eco-friendly but limited by slow growth rates of microorganisms.
-
Extraction : Limited to small-scale applications due to variable natural abundance.
Table 3: Method Comparison
| Method | Yield (%) | Cost (USD/g) | Stereoselectivity |
|---|---|---|---|
| Titanium Catalysis | 70 | 220 | High |
| Wittig Reaction | 55 | 180 | Moderate |
| Microbial Synthesis | 0.5–1.5 | 450 | High |
| Natural Extraction | 0.2–0.8 | 600 | N/A |
Challenges and Recent Advances
Q & A
Q. How can the stereochemical configuration of 8-Hydroxyhexadeca-4,6,10-trienoic acid be experimentally determined?
- Methodological Answer : The (8R) stereochemistry can be confirmed using chiral chromatography coupled with circular dichroism (CD) spectroscopy. For instance, the compound’s IUPAC name specifies the 8R configuration [(4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid], which aligns with spectral data in mzCloud and PubChem entries . Nuclear magnetic resonance (NMR) analysis of coupling constants and nuclear Overhauser effect (NOE) correlations can further resolve double-bond geometries (4Z, 6E, 10Z). Cross-referencing with synthetic standards or enantiomerically pure analogs is critical to avoid misassignment .
Q. What analytical techniques are recommended for structural elucidation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) is essential for determining the molecular formula (C₁₆H₂₆O₃, m/z 266.376) and fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-MS (LC-MS) with electrospray ionization (ESI) can separate and identify the compound in complex matrices. The canonical SMILES string (CCCCCC=CCC(C=CC=CCCC(=O)O)O) and spectral libraries (e.g., mzCloud, PubChem) provide reference data for validation . NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves double-bond positions and hydroxyl group orientation .
Q. How can researchers isolate this compound from biological samples?
- Methodological Answer : Solid-phase extraction (SPE) using C18 columns is effective for lipid enrichment. Reverse-phase HPLC with a polar embedded column (e.g., Waters ACQUITY UPLC BEH C18) optimizes separation. Fraction collection guided by UV detection (210–220 nm for conjugated dienes/trienes) isolates the compound. Purity is confirmed via thin-layer chromatography (TLC) or LC-MS, with comparisons to commercial standards (e.g., ChemSpider ID 4446097) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., pro- vs. anti-inflammatory effects) may arise from stereochemical impurities or matrix interference. Researchers should:
- Validate compound purity via HPLC (>95%) and NMR.
- Use isotopic labeling (e.g., ¹³C or deuterium) to track metabolic stability in cell cultures.
- Compare activity across enantiomers (8R vs. 8S) synthesized via asymmetric catalysis.
- Control for autoxidation by storing samples under inert gas and adding antioxidants (e.g., BHT) .
Q. How can the metabolic pathways of this compound be mapped in vivo?
- Methodological Answer : Stable isotope tracing (e.g., ¹³C-labeled arachidonic acid precursors) identifies downstream metabolites via LC-MS/MS. For example, Tetranor-12(R)-HETE (a related metabolite) is detected in human serum, suggesting β-oxidation pathways . Knockout models (e.g., CYP450 or lipoxygenase-deficient mice) clarify enzymatic roles. Time-course studies in primary hepatocytes or plasma samples quantify turnover rates .
Q. What computational methods support the design of experiments studying this compound’s signaling mechanisms?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with receptors like PPARγ or G-protein-coupled receptors (GPCRs). Molecular dynamics simulations (AMBER or GROMACS) assess lipid bilayer permeability. QSAR models prioritize synthetic analogs for testing. Transcriptomic profiling (RNA-seq) of treated cells identifies downstream targets (e.g., NF-κB or Nrf2 pathways) .
Data Analysis and Validation
Q. How should researchers resolve spectral data conflicts when characterizing this compound?
- Methodological Answer : Contradictions in MS/MS fragmentation or NMR shifts may stem from isomerism or degradation. Strategies include:
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate EC₅₀/IC₅₀ values. Bootstrap resampling estimates confidence intervals. For omics data, false discovery rate (FDR) correction (Benjamini-Hochberg) minimizes Type I errors. Replicates (n ≥ 3) and ANOVA with post-hoc tests (Tukey’s HSD) ensure rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
